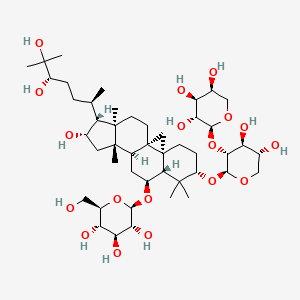
5-Methylideneheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylideneheptan-1-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has a methylidene group (-CH2) at the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneheptan-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-Methylidenehept-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroboration step, while continuous flow reactors may be employed to optimize reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylideneheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-Methylideneheptanal or further to 5-Methylideneheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-Methylheptan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: 5-Methylideneheptanal, 5-Methylideneheptanoic acid.
Reduction: 5-Methylheptan-1-ol.
Substitution: 5-Methylideneheptyl chloride or bromide.
Aplicaciones Científicas De Investigación
5-Methylideneheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Mecanismo De Acción
The mechanism by which 5-Methylideneheptan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The methylidene group provides a site for electrophilic addition reactions, making the compound versatile in synthetic chemistry.
Comparación Con Compuestos Similares
5-Methylheptan-1-ol: Lacks the methylidene group, making it less reactive in electrophilic addition reactions.
Heptan-1-ol: A simpler alcohol without the methylidene group, used as a solvent and intermediate in organic synthesis.
5-Methylidenehexan-1-ol: Similar structure but with one less carbon, affecting its physical properties and reactivity.
Uniqueness: 5-Methylideneheptan-1-ol’s unique combination of a hydroxyl group and a methylidene group provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
5-methylideneheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h9H,2-7H2,1H3 |
Clave InChI |
WAQNPLPBSRVNBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


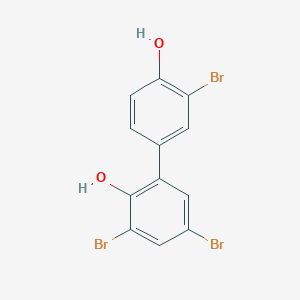

![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
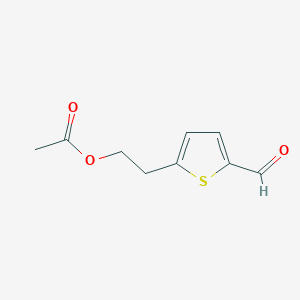
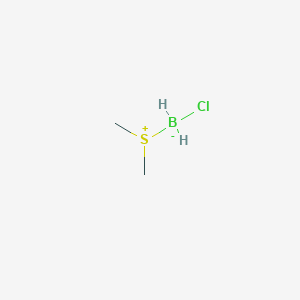
![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

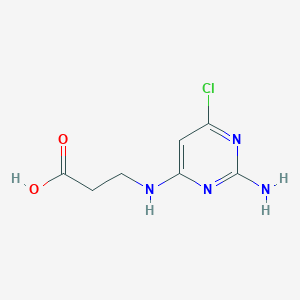

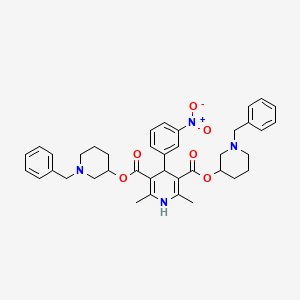
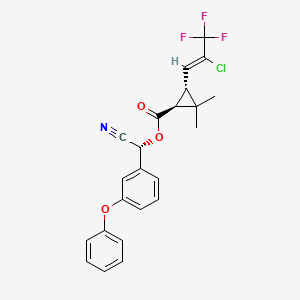
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
